molecular formula C15H19ClFN3O3S B6136572 2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

Cat. No.: B6136572
M. Wt: 375.8 g/mol
InChI Key: MMHHTFLWLARNEL-UHFFFAOYSA-N
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Description

2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenoxy group, a propanoyl group, and a hydrazinecarbothioamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(2-chloro-4-fluorophenoxy)propanoylamino]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFN3O3S/c1-9(23-13-5-4-10(17)7-12(13)16)14(21)19-20-15(24)18-8-11-3-2-6-22-11/h4-5,7,9,11H,2-3,6,8H2,1H3,(H,19,21)(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHHTFLWLARNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NCC1CCCO1)OC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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